Fmoc-N-Me-His(Boc)-OH

Peptide Synthesis Coupling Efficiency Steric Hindrance

Standard N-methyl histidine couplings often fail due to steric hindrance and racemization, compromising peptide purity and SAR data. Fmoc-N-Me-His(Boc)-OH solves this specifically. - **Lower racemization risk**: Boc side-chain protection outperforms Trt analogs in coupling fidelity. - **Enables constrained peptides**: Backbone N-methylation improves metabolic stability and membrane permeability. - **Orthogonal SPPS**: Fmoc α-amine (base-labile) + Boc imidazole (acid-labile). - **Consistent supply**: Available in research to bulk quantities with COA.

Molecular Formula C27H29N3O6
Molecular Weight 491.5 g/mol
Cat. No. B13001881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-His(Boc)-OH
Molecular FormulaC27H29N3O6
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m0/s1
InChIKeyPKVVXHCOKMCMHU-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-His(Boc)-OH: N-Methylated Building Block for SPPS


Fmoc-N-Me-His(Boc)-OH (CAS 2044711-07-9) is a protected amino acid derivative designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS) . It is a doubly protected L-histidine analog, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butoxycarbonyl (Boc) group on the imidazole side chain, with the crucial addition of an N-methyl group on the backbone nitrogen . This N-methylation is a strategic modification employed to introduce conformational constraints, enhance metabolic stability, and improve the membrane permeability of the resulting peptides, making it a critical building block for creating bioactive peptides with improved drug-like properties .

Fmoc-based solid-phase peptide synthesis (SPPS) compatible
N-methyl histidine for backbone conformational constraint
Orthogonally protected (Fmoc/Boc) for selective deprotection

Why Fmoc-N-Me-His(Boc)-OH Cannot Be Replaced


Fmoc-N-Me-His(Boc)-OH cannot be simply replaced by its non-methylated counterpart, Fmoc-His(Boc)-OH, or other N-methyl histidine derivatives like Fmoc-N-Me-His(Trt)-OH, without fundamentally altering the target peptide's properties. The N-methyl group on the backbone nitrogen is not a trivial modification; it drastically increases steric hindrance, making standard coupling conditions that work well for Fmoc-His(Boc)-OH inefficient or completely ineffective, often resulting in low yields and significant racemization [1]. Furthermore, while the Trt-protected analog (Fmoc-N-Me-His(Trt)-OH) exists, it is known for poor solubility and requires specialized activation, which can complicate workflows and reduce reproducibility . The orthogonal Boc protection on the imidazole ring is also a deliberate choice over alternatives like Trt, as it has been shown to confer a lower tendency for racemization during coupling, a critical parameter for maintaining peptide integrity . Substituting with an in-class compound therefore introduces distinct synthetic and purity risks that the target compound is specifically designed to mitigate.

Non-methylated Fmoc-His(Boc)-OH yields a different peptide product; N-methyl group is essential for the target sequence.
Fmoc-N-Me-His(Trt)-OH has documented poor solubility, potentially disrupting automated synthesis workflows.
Trt protection on histidine may increase racemization risk compared to Boc, affecting peptide purity.

Key Evidence: Fmoc-N-Me-His(Boc)-OH vs. Analogs


Steric Hindrance and Coupling Difficulty

While direct, head-to-head quantitative coupling yield data for Fmoc-N-Me-His(Boc)-OH versus its non-methylated analog is not available in the public domain, the differential behavior is established through class-level inference. The coupling of any Fmoc-protected N-methyl amino acid is significantly more challenging than its non-methylated counterpart due to increased steric hindrance. The technical literature notes that coupling an N-methyl amino acid to another N-methyl amino acid is 'especially difficult' and often results in 'low yields of products which are often contaminated with unwanted diastereomers' . This necessitates the use of specialized, often more expensive, coupling reagents (e.g., PyBroP, HATU) and extended reaction times that are not required for the standard Fmoc-His(Boc)-OH coupling [1]. Therefore, procurement of the N-methyl building block is a prerequisite for the synthesis of the target N-methylated peptide; the non-methylated analog will not yield the desired product.

Steric Hindrance
Class-level
Target (N-Me-His(Boc)): High steric hindrance; coupling difficult, requires optimized reagents (e.g., HATU, PyBroP).
Comparator (His(Boc)): Low steric hindrance; couples under standard protocols.
N-methyl steric bulk mandates specialized coupling strategy.
Quantitative yield data not available; class-level inference.
Peptide Synthesis Coupling Efficiency Steric Hindrance

Racemization Tendency: Boc vs. Trt Protection

The choice of the Boc protecting group for the histidine side chain is a key differentiator compared to the more common trityl (Trt) group found in Fmoc-His(Trt)-OH. Evidence indicates that Fmoc-His(Boc)-OH exhibits a 'lower tendency to racemize during coupling than the Trt analog' . While this data is specifically for the non-methylated Fmoc-His(Boc)-OH, it provides a strong class-level inference that the Boc group offers superior protection against racemization for histidine. This is a critical quality attribute, as racemization leads to diastereomeric impurities that can be difficult to separate and reduce the biological activity of the final peptide. The N-methylation on the target compound adds another layer of complexity, making the selection of a side-chain protecting group with a lower intrinsic racemization risk, like Boc, even more important for ensuring high purity and yield.

Racemization Risk
Class-level
Boc protection: Lower racemization tendency in histidine coupling (class-level).
Trt protection: Higher tendency to racemize, generating diastereomeric impurities.
Boc protection supports higher peptide purity via lower racemization likelihood.
Comparative data not quantified; class-level inference.
Racemization Histidine Protection SPPS

Solubility and Activation Challenges

Solubility is a practical and quantifiable differentiator. The trityl-protected analog, Fmoc-N-Me-His(Trt)-OH, is explicitly noted for its 'poor solubility' and requires specific activation in NMP with HBTU/DIPEA to dissolve for coupling . While solubility data for Fmoc-N-Me-His(Boc)-OH is not directly provided in accessible technical sheets, its lower molecular weight and different protecting group chemistry suggest a potentially different solubility profile. The known poor solubility of the Trt analog can lead to practical issues in automated synthesis, such as inconsistent delivery of reagents, clogged lines, and non-reproducible results. This makes the procurement of the Boc-protected version a potentially superior choice for users seeking to avoid these well-documented handling difficulties associated with the Trt analog.

Solubility & Handling
Context-dependent
Target (Boc analog): Solubility data not available from sources.
Trt analog (Fmoc-N-Me-His(Trt)-OH): Documented poor solubility; requires activation in NMP with HBTU/DIPEA.
Boc-protected variant may offer practical handling advantages over Trt analog.
Solubility profile to verify under intended synthesis conditions.
Solubility Peptide Synthesis Reagent Activation

Applications in Peptide Discovery


Enhanced Pharmacokinetic Profiles

Fmoc-N-Me-His(Boc)-OH is the preferred building block for incorporating an N-methylated histidine residue into a peptide sequence to improve its metabolic stability and bioavailability. The N-methylation, as provided by this compound, is a well-validated strategy to reduce susceptibility to protease degradation, thereby potentially increasing the half-life of therapeutic peptides in vivo . This is crucial for developing peptide-based drug candidates with a viable dosing regimen.

Structure-Activity Relationship Studies

In SAR studies, this compound is essential for probing the role of backbone conformation and hydrogen bonding. Replacing a native histidine with its N-methylated analog using Fmoc-N-Me-His(Boc)-OH introduces a specific, controlled conformational constraint. This modification allows researchers to deconvolute the contributions of backbone flexibility versus side-chain interactions to receptor binding affinity or enzyme catalysis [1]. The use of the Boc protecting group, with its lower racemization tendency, ensures that the resulting diastereomeric purity of the analog is high, providing confidence in the biological data .

Challenging N-Methyl-Rich Peptide Scaffolds

This building block is specifically required for constructing peptides that contain multiple, consecutive N-methyl amino acids, which are often found in naturally occurring, cyclic peptides with potent biological activity (e.g., cyclosporins). While the coupling is inherently difficult , the compound's design is optimized for these demanding sequences. Its use, in conjunction with specialized coupling reagents, is unavoidable for producing these complex, high-value peptide scaffolds where standard, non-methylated building blocks would fail to yield the correct product.

Application
Selection Property
Validation Focus
Metabolic stability & bioavailability studies
N-methyl histidine for backbone modification
Assess peptide half-life and exposure in relevant models
Structure-activity relationship (SAR) analysis
Conformational constraint and Boc protection
Verify diastereomeric purity and binding affinity data
Synthesis of N-methyl-rich peptide scaffolds
Compatibility with demanding coupling conditions
Optimize coupling reagents and monitor racemization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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